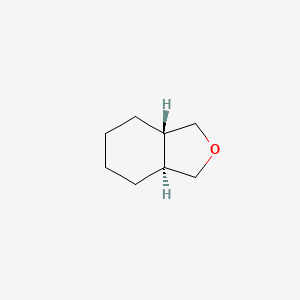
(3As,7As)-Octahydro-2-benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3As,7As)-Octahydro-2-benzofuran is an organic compound with a unique structure that includes a benzofuran ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3As,7As)-Octahydro-2-benzofuran can be achieved through several methods. One common approach involves the catalytic hydrogenation of benzofuran derivatives under specific conditions. For example, the hydrogenation of benzofuran in the presence of a palladium catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(3As,7As)-Octahydro-2-benzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzofuran derivatives.
Reduction: It can be reduced further to form more saturated compounds.
Substitution: Various substitution reactions can occur on the benzofuran ring, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often used.
Major Products Formed
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3As,7As)-Octahydro-2-benzofuran is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential biological activity. It has been investigated for its interactions with various biological targets, including enzymes and receptors .
Medicine
In medicine, this compound derivatives are explored for their potential therapeutic properties. Some derivatives have shown promise as anti-inflammatory and anticancer agents .
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and advanced composites. Its unique chemical properties make it suitable for various applications in materials science .
Mecanismo De Acción
The mechanism of action of (3As,7As)-Octahydro-2-benzofuran involves its interaction with specific molecular targets. For example, it can bind to certain enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific derivative and its intended application .
Comparación Con Compuestos Similares
Similar Compounds
- (3aS,7aS)-Hexahydro-3a-hydroxy-7a-methyl-1H-indene-1,5(6H)-dione
- (3aS,7aR)-Hexahydroisobenzofuran-1(3H)-one
- (3aS,7aS)-Octahydroindole-2-carboxylic acid
Uniqueness
(3As,7As)-Octahydro-2-benzofuran is unique due to its specific ring structure and the potential for diverse chemical modifications. This makes it a versatile compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C8H14O |
|---|---|
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
(3aS,7aS)-1,3,3a,4,5,6,7,7a-octahydro-2-benzofuran |
InChI |
InChI=1S/C8H14O/c1-2-4-8-6-9-5-7(8)3-1/h7-8H,1-6H2/t7-,8-/m1/s1 |
Clave InChI |
HGQBCKVFVUCIML-HTQZYQBOSA-N |
SMILES isomérico |
C1CC[C@@H]2COC[C@H]2C1 |
SMILES canónico |
C1CCC2COCC2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


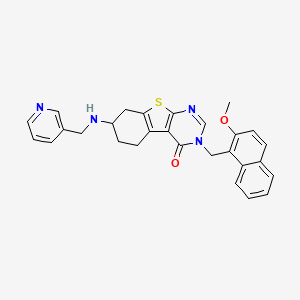
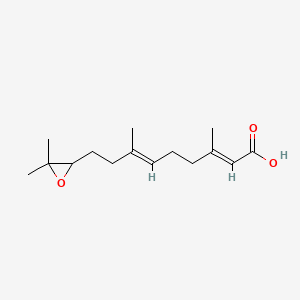
![(3S)-3-[(methoxycarbonylamino)methyl]-5-methylhexanoic acid](/img/structure/B13447370.png)
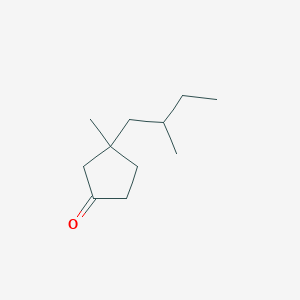
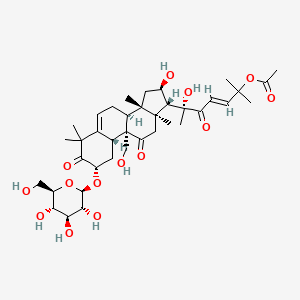
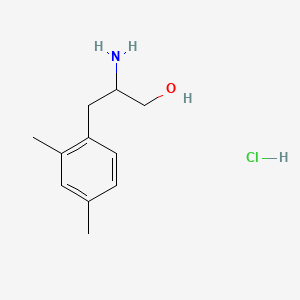
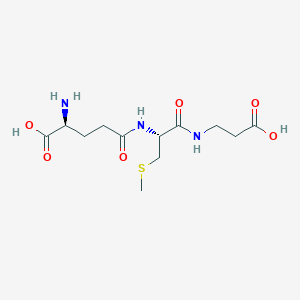
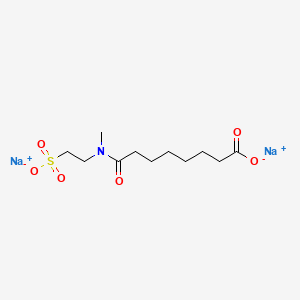

amino}-2-cyclopropylpropanoicacid](/img/structure/B13447415.png)
![1-([1,4'-Bipiperidin]-1'-yl)-2-chloropropan-1-one](/img/structure/B13447418.png)
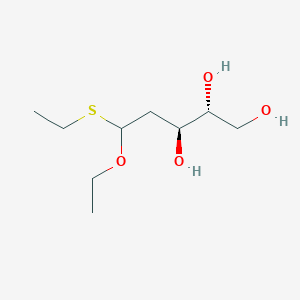
![N-[(thiophen-2-yl)methyl]cyclobutanaminehydrochloride](/img/structure/B13447426.png)
![4-[(2-Chloro-4-pyridinyl)thio]-2-butanone](/img/structure/B13447451.png)
